molecular formula C11H16N2OS B14215751 3-(2-Methylphenoxy)propyl carbamimidothioate CAS No. 793635-47-9

3-(2-Methylphenoxy)propyl carbamimidothioate

Katalognummer: B14215751
CAS-Nummer: 793635-47-9
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: JPXZGCICVNXAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylphenoxy)propyl carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a propyl chain attached to a carbamimidothioate group, with a 2-methylphenoxy substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenoxy)propyl carbamimidothioate can be achieved through a one-pot reaction involving aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of a base such as triethylamine (Et3N) at room temperature . This method is efficient and does not require a catalyst, making it an attractive option for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process can be optimized by adjusting the concentration of reactants and the reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylphenoxy)propyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or propyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Methylphenoxy)propyl carbamimidothioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(2-Methylphenoxy)propyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-aryl carbamimidothioates: These compounds have similar structures but with different aryl substituents.

    Thiourea derivatives: Compounds with a thiourea group instead of a carbamimidothioate group.

    Aryl isothiocyanates: Compounds with an isothiocyanate group attached to an aryl ring.

Uniqueness

3-(2-Methylphenoxy)propyl carbamimidothioate is unique due to its specific 2-methylphenoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

793635-47-9

Molekularformel

C11H16N2OS

Molekulargewicht

224.32 g/mol

IUPAC-Name

3-(2-methylphenoxy)propyl carbamimidothioate

InChI

InChI=1S/C11H16N2OS/c1-9-5-2-3-6-10(9)14-7-4-8-15-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H3,12,13)

InChI-Schlüssel

JPXZGCICVNXAGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCCCSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.